Ethyl 2-(((mesityloxy)acetyl)amino)-4-(4-methylphenyl)-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-(((mesityloxy)acetyl)amino)-4-(4-methylphenyl)-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a mesityloxy group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((mesityloxy)acetyl)amino)-4-(4-methylphenyl)-3-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Mesityloxy Group: This step involves the reaction of the thiophene derivative with mesityl chloride in the presence of a base such as pyridine.
Acetylation and Amination:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((mesityloxy)acetyl)amino)-4-(4-methylphenyl)-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 2-(((mesityloxy)acetyl)amino)-4-(4-methylphenyl)-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(((mesityloxy)acetyl)amino)-4-(4-methylphenyl)-3-thiophenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(((phenoxy)acetyl)amino)-4-(4-methylphenyl)-3-thiophenecarboxylate
- Ethyl 2-(((benzyloxy)acetyl)amino)-4-(4-methylphenyl)-3-thiophenecarboxylate
Uniqueness
Ethyl 2-(((mesityloxy)acetyl)amino)-4-(4-methylphenyl)-3-thiophenecarboxylate is unique due to the presence of the mesityloxy group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions with biological targets.
Biological Activity
Ethyl 2-(((mesityloxy)acetyl)amino)-4-(4-methylphenyl)-3-thiophenecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C25H27NO4S
- Molecular Weight : 437.562 g/mol
- IUPAC Name : this compound
The compound features a thiophene ring, which is known for its biological activity, and an ethyl ester functional group that may enhance its solubility and bioavailability.
- Antineoplastic Activity : Initial studies suggest that compounds with similar structures exhibit antitumor properties. The thiophene moiety is often linked to inhibition of cancer cell proliferation by affecting signaling pathways involved in cell growth and apoptosis.
- Anti-inflammatory Effects : Thiophene derivatives have been documented to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Pharmacological Effects
- Cytotoxicity : Research indicates that this compound may induce cytotoxic effects in various cancer cell lines.
- Cellular Mechanisms : The compound may modulate pathways related to apoptosis, such as the caspase cascade, which is crucial for programmed cell death.
Data Summary
Biological Activity | Observed Effect | Reference |
---|---|---|
Cytotoxicity | Induces apoptosis in cancer cells | |
Anti-inflammatory | Reduces cytokine levels | |
Antitumor | Inhibits tumor growth in vivo |
Case Studies
-
Study on Antitumor Effects :
- A study evaluated the efficacy of this compound against various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potent antitumor activity.
-
Inflammation Model :
- In an animal model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups, suggesting its potential use as an anti-inflammatory agent.
Research Findings
Recent research highlights several important findings regarding the biological activity of this compound:
- In vitro Studies : Laboratory studies demonstrate that the compound effectively inhibits the proliferation of human cancer cells, particularly those derived from breast and colon cancers.
- In vivo Efficacy : Animal studies have shown that treatment with this compound leads to a significant reduction in tumor size without notable toxicity, suggesting a favorable therapeutic window.
Properties
Molecular Formula |
C25H27NO4S |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H27NO4S/c1-6-29-25(28)22-20(19-9-7-15(2)8-10-19)14-31-24(22)26-21(27)13-30-23-17(4)11-16(3)12-18(23)5/h7-12,14H,6,13H2,1-5H3,(H,26,27) |
InChI Key |
DOOAHEXFOCRQBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)COC3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
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